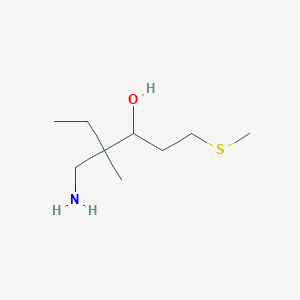

4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol

Description

Its molecular formula is inferred as C₉H₂₁NOS (assuming structural consistency with analogous compounds in –6).

Properties

Molecular Formula |

C9H21NOS |

|---|---|

Molecular Weight |

191.34 g/mol |

IUPAC Name |

4-(aminomethyl)-4-methyl-1-methylsulfanylhexan-3-ol |

InChI |

InChI=1S/C9H21NOS/c1-4-9(2,7-10)8(11)5-6-12-3/h8,11H,4-7,10H2,1-3H3 |

InChI Key |

WBTVDXIFXAHCOT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CN)C(CCSC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-(methylthio)hexan-3-one with an aminomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the aminomethyl group. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the aminomethylation reaction, and subsequent purification steps such as distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products

Oxidation: Formation of 4-methyl-1-(methylthio)hexan-3-one.

Reduction: Formation of 4-(aminomethyl)-4-methylhexan-3-ol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The methylthio group may participate in hydrophobic interactions, enhancing the compound’s binding affinity. The hydroxyl group can also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues

4-(Aminomethyl)-1-methoxy-3,4-dimethylhexan-3-ol (CAS: 1503220-43-6)

- Molecular Formula: C₁₀H₂₃NO₂

- Molecular Weight : 189.3 g/mol ().

- Key Differences :

- Replaces the methylthio (-SMe) group with a methoxy (-OMe) group.

- Additional methyl (-CH₃) group at position 3.

- The extra methyl group increases steric hindrance, which may reduce metabolic stability or receptor binding efficiency.

Bicyclo[3.1.0]hexan-3-ol Derivatives

- Example : 4-Methyl-1-(1-methylethyl)-bicyclo[3.1.0]hexan-3-ol (CAS: 513-23-5)

- Key Differences: Rigid bicyclic framework vs. linear hexan-3-ol backbone in the target compound. Lacks aminomethyl and methylthio groups.

- Absence of functional groups limits reactivity compared to the target compound.

6-Aminohexanoate Derivatives

- Example: [6-Ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] 6-aminohexanoate (CAS: 919741-66-5) Molecular Formula: C₂₁H₂₄N₂O₄S Molecular Weight: 400.5 g/mol ().

- Key Differences :

- Contains a chromen-4-one core and thiazole ring, unlike the aliphatic alcohol structure of the target.

- Ester linkage replaces the hydroxyl group.

- Implications :

- Chromen-thiazole systems are often associated with antimicrobial or anticancer activity.

- Ester groups may enhance membrane permeability but reduce metabolic resistance.

Functional Group Analysis

| Functional Group | Target Compound | Methoxy Analogue (C10H23NO2) | Bicyclo Derivative (C10H18O) |

|---|---|---|---|

| Aminomethyl (-CH₂NH₂) | Present | Present | Absent |

| Methylthio (-SMe) | Present | Absent (replaced by -OMe) | Absent |

| Hydroxyl (-OH) | Present | Present | Present |

| Rigid Bicyclic Structure | Absent | Absent | Present |

Physicochemical Properties (Inferred)

- Polarity : Target compound > Bicyclo derivatives (due to -SMe and -OH groups).

- Lipophilicity : Target compound likely higher than methoxy analogue (methylthio is more hydrophobic than methoxy).

- Steric Effects : Bicyclo derivatives > Target compound due to rigid framework.

Biological Activity

4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a hexanol backbone with an amino group, a methylthio group, and a branched alkyl chain. Its structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system.

Neuroprotective Effects

Research indicates that compounds similar to 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol exhibit neuroprotective properties through the inhibition of monoamine oxidase (MAO) enzymes. MAOs are critical in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine in the brain, which may alleviate symptoms of depression and anxiety .

Table 1: Inhibition Potency Against MAO Enzymes

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |

|---|---|---|

| 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol | TBD | TBD |

| Clorgyline (reference) | 0.91 ± 0.15 | - |

| Deprenyl (reference) | - | 0.84 ± 0.06 |

Antitumor Activity

Studies have also explored the antitumor potential of related compounds. For instance, derivatives containing similar functional groups have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways involved in cell survival .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of thiazolidinone derivatives, several compounds demonstrated significant antitumor activity against glioblastoma multiforme cells. The presence of specific substituents on the thiazolidinone scaffold was crucial for enhancing biological activity .

The biological activity of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is likely mediated through several mechanisms:

- Enzyme Inhibition : By inhibiting MAO-A and MAO-B, the compound may enhance neurotransmitter availability.

- Cell Signaling Modulation : Similar compounds have been shown to affect pathways that regulate cell survival and apoptosis.

Safety and Toxicity

While promising, the safety profile of 4-(Aminomethyl)-4-methyl-1-(methylthio)hexan-3-ol is yet to be fully elucidated. Preliminary studies on related compounds indicate potential toxicity at higher doses, necessitating further investigation into its pharmacokinetics and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.